1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-3-carboxypiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of Fmoc-3-carboxypiperidine often involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide derivatives, including Fmoc-3-carboxypiperidine .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Fmoc-3-carboxypiperidine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a protecting group for amines, allowing for selective reactions and the formation of complex peptide structures .
Biology: In biological research, Fmoc-3-carboxypiperidine is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, Fmoc-3-carboxypiperidine is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the Fmoc group to amines.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent for Fmoc protection.
Boc (tert-butyloxycarbonyl): An alternative protecting group for amines, which is acid-labile.
Uniqueness: Fmoc-3-carboxypiperidine is unique due to its specific structure and the stability of the Fmoc group under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions without affecting other functional groups .
Properties
Molecular Formula |
C21H20NO4- |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1 |
InChI Key |
FINXGQXNIBNREL-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
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